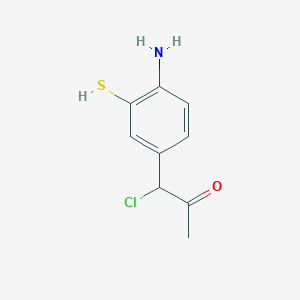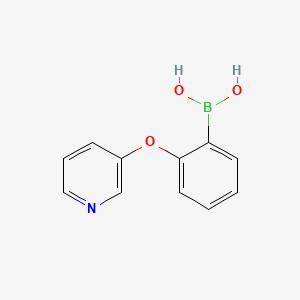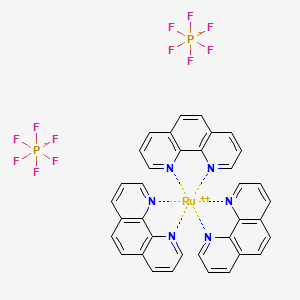
Tris(1,10-phenantroline)ruthenium(II) bis(hexafluorophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is an organometallic ruthenium complex with the molecular formula C36H24F12N6P2Ru. This compound is known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a suitable solvent such as acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states.
Reduction: It can be reduced back to its original state after oxidation.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or water under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of substituted ruthenium complexes .
Applications De Recherche Scientifique
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a photocatalyst in various organic reactions, including cycloadditions and oxidations.
Biology: Employed in studies involving DNA interactions and as a probe for luminescent detection of oxygen.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved include DNA in biological systems and organic molecules in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Bis(2,2’-bipyridine)(2,2’-bipyrimidine)ruthenium tetrafluoroborate
Uniqueness
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is unique due to its high photostability and strong luminescence properties, making it particularly suitable for applications in OLEDs and as a photocatalyst. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
Propriétés
Formule moléculaire |
C36H24F12N6P2Ru |
|---|---|
Poids moléculaire |
931.6 g/mol |
Nom IUPAC |
1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |
Clé InChI |
YRYUXGTVQZIGNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


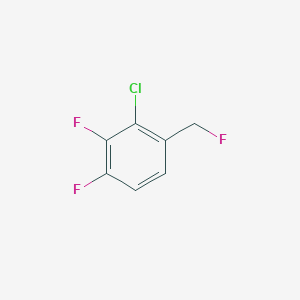

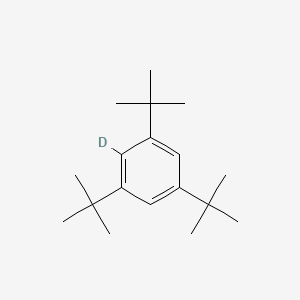
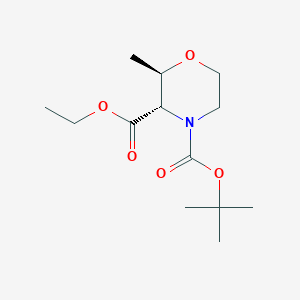
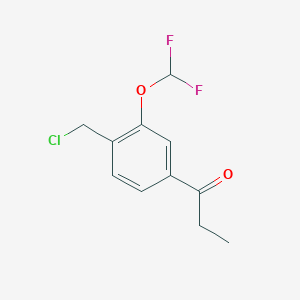
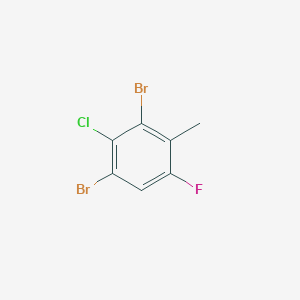
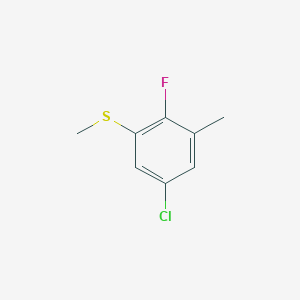
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
